N-(4-bromophenyl)-2,3-dimethoxybenzamide chemical structure
N-(4-bromophenyl)-2,3-dimethoxybenzamide chemical structure
An In-depth Technical Guide to N-(4-bromophenyl)-2,3-dimethoxybenzamide
Introduction
N-(4-bromophenyl)-2,3-dimethoxybenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science. This molecule, with the chemical formula C₁₅H₁₄BrNO₃, incorporates three key structural motifs: a 4-bromophenyl ring, a 2,3-dimethoxybenzoyl group, and a central amide linkage. The presence of the bromine atom, a common halogen in pharmacologically active compounds, alongside the methoxy-substituted aromatic ring, suggests a potential for diverse biological interactions. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure, a detailed protocol for its synthesis, a thorough guide to its structural characterization via modern spectroscopic techniques, and an exploration of its potential biological significance based on related structures.
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(4-bromophenyl)-2,3-dimethoxybenzamide is foundational to its chemical behavior and potential biological function. The structure consists of a 2,3-dimethoxybenzoyl moiety connected via an amide bond to a 4-bromoaniline-derived ring.
Table 1: Physicochemical Properties of N-(4-bromophenyl)-2,3-dimethoxybenzamide
| Property | Value | Source |
| IUPAC Name | N-(4-bromophenyl)-2,3-dimethoxybenzamide | - |
| CAS Number | 57106-96-6 | [3] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | [3] |
| Molecular Weight | 336.18 g/mol | [3] |
| Monoisotopic Mass | 335.01572 Da | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
| XLogP3-AA | 3.5 | [5] |
Synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide
The most direct and widely employed method for synthesizing N-(4-bromophenyl)-2,3-dimethoxybenzamide is the nucleophilic acyl substitution between 2,3-dimethoxybenzoyl chloride and 4-bromoaniline. This reaction is a classic example of amide bond formation.
Causality and Experimental Rationale
The selection of an acid chloride as the acylating agent is deliberate; it is significantly more reactive than the corresponding carboxylic acid, allowing the reaction to proceed under mild conditions. A tertiary amine base, such as triethylamine or pyridine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the 4-bromoaniline nucleophile, which would otherwise deactivate it and halt the reaction. The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive 2,3-dimethoxybenzoyl chloride back to its carboxylic acid form. The final purification by recrystallization relies on the principle of differential solubility of the product and impurities in a given solvent system at varying temperatures, yielding a highly purified solid product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide.
Detailed Experimental Protocol
-
Preparation: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Dissolve 2,3-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-bromophenyl)-2,3-dimethoxybenzamide as a solid.
Structural Elucidation and Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. While specific experimental spectra for this exact molecule are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and established principles of spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The amide group gives rise to very characteristic absorption bands.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methoxy, -CH₃) | Stretching | 2850 - 2960 |
| C=O (Amide I Band) | Stretching | 1650 - 1680 |
| N-H Bend (Amide II Band) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Methoxy) | Stretching | 1200 - 1275 (asym), 1020 - 1075 (sym) |
| C-Br | Stretching | 500 - 600 |
Data extrapolated from standard IR correlation tables.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H-NMR Chemical Shifts
| Proton(s) | Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| NH | Amide | ~8.5 - 9.5 | Singlet (broad) | 1H |
| Ar-H | H adjacent to C=O | ~7.8 - 8.2 | Doublet of Doublets | 1H |
| Ar-H | Bromophenyl ring | ~7.5 - 7.7 | Multiplet (AA'BB' system) | 4H |
| Ar-H | Dimethoxy ring | ~7.0 - 7.3 | Multiplet | 2H |
| OCH₃ | Methoxy groups | ~3.8 - 4.0 | Two Singlets | 6H (3H each) |
Predicted shifts are relative to TMS and based on analogous structures.[1][9]
Table 4: Predicted ¹³C-NMR Chemical Shifts
| Carbon(s) | Environment | Predicted Shift (δ, ppm) |
| C=O | Amide Carbonyl | ~165 - 168 |
| Ar-C | C-O (Methoxy) | ~148 - 153 |
| Ar-C | C-N (Amide) | ~138 - 140 |
| Ar-C | Aromatic CH | ~115 - 135 |
| Ar-C | C-Br | ~115 - 120 |
| OCH₃ | Methoxy Carbons | ~56 - 62 |
Predicted shifts are relative to TMS.[1][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data (Electron Impact)
| Ion | Description | Predicted m/z |
| [M]⁺, [M+2]⁺ | Molecular ion peak | 335, 337 |
| [M - OCH₃]⁺ | Loss of a methoxy radical | 304, 306 |
| [C₉H₉O₃]⁺ | 2,3-dimethoxybenzoyl cation | 179 |
| [C₆H₅BrN]⁺ | 4-bromophenylamino cation | 170, 172 |
The characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is expected for all bromine-containing fragments.[10]
Potential Biological Activity and Applications
While N-(4-bromophenyl)-2,3-dimethoxybenzamide itself is not extensively studied for its biological activity, its structural components are present in numerous compounds with established pharmacological profiles. The benzamide scaffold is a privileged structure in drug discovery.[11]
-
Antimicrobial and Antifungal Activity: Many substituted benzamides and bromophenyl-containing heterocycles have demonstrated potent activity against various bacterial and fungal strains.[1][12] The lipophilicity conferred by the bromophenyl group can enhance membrane permeability, a crucial factor for antimicrobial efficacy.
-
Anticancer Potential: Pyrazole and thiazole derivatives containing the 4-bromophenyl moiety have been investigated for their anticancer properties.[2] The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.
-
Enzyme Inhibition: The amide linkage and aromatic systems can form key hydrogen bonding and hydrophobic interactions within the active sites of enzymes, making such molecules candidates for enzyme inhibitors.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mode of action for a molecule like N-(4-bromophenyl)-2,3-dimethoxybenzamide could be competitive enzyme inhibition. The molecule could potentially bind to the active site of a target enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's function.
Caption: Hypothetical competitive enzyme inhibition by the title compound.
Conclusion
N-(4-bromophenyl)-2,3-dimethoxybenzamide is a well-defined chemical entity whose synthesis and structural confirmation are readily achievable through standard organic chemistry laboratory techniques. The molecule is constructed via a robust amide coupling reaction, and its identity can be unequivocally confirmed using a suite of spectroscopic methods including IR, NMR, and Mass Spectrometry. Although direct biological data is sparse, the presence of the benzamide core, the bromophenyl group, and dimethoxy substituents provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of antimicrobial and anticancer research. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further explore the potential applications of this compound.
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